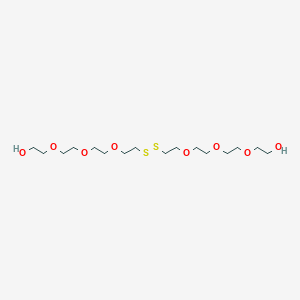

Hydroxy-PEG3-SS-PEG3-alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxy-PEG3-SS-PEG3-alcohol is a compound that contains a polyethylene glycol (PEG) chain with three ethylene glycol units on each side of a central disulfide bond, terminated with hydroxyl groups. This compound is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-SS-PEG3-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a disulfide-containing compound. The hydroxyl groups at the ends of the PEG chains can be further derivatized to introduce various functional groups . The disulfide bond can be cleaved via reduction reactions using reagents such as dithiothreitol (DTT) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is typically synthesized in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG3-SS-PEG3-alcohol undergoes several types of chemical reactions:

Reduction: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT).

Substitution: The hydroxyl groups can be reacted with various reagents to introduce different functional groups.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for the reduction of the disulfide bond.

Various Alcohols and Acids: Used for the derivatization of the hydroxyl groups.

Major Products Formed

Cleaved PEG Chains: Resulting from the reduction of the disulfide bond.

Functionalized PEG Chains: Resulting from the substitution reactions at the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Hydroxy-PEG3-SS-PEG3-alcohol is widely used in scientific research, particularly in the following fields:

Wirkmechanismus

The mechanism of action of Hydroxy-PEG3-SS-PEG3-alcohol involves its role as a cleavable linker in antibody-drug conjugates. The disulfide bond in the linker is cleaved in the reductive environment of the target cells, releasing the drug payload . This targeted release enhances the efficacy of the drug while minimizing side effects .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG3-SS-PEG3-alcohol is unique due to its cleavable disulfide bond and the presence of polyethylene glycol chains, which enhance its solubility and biocompatibility . Similar compounds include:

Hydroxy-PEG4-SS-PEG4-alcohol: Contains four ethylene glycol units on each side of the disulfide bond.

Hydroxy-PEG2-SS-PEG2-alcohol: Contains two ethylene glycol units on each side of the disulfide bond.

Hydroxy-PEG3-SS-PEG3-acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

These compounds differ in the length of the PEG chains and the functional groups at the termini, which can affect their solubility, reactivity, and applications .

Biologische Aktivität

Hydroxy-PEG3-SS-PEG3-alcohol is a synthetic polymer compound characterized by its unique chemical structure and functional properties. This compound is part of the polyethylene glycol (PEG) family and is notable for its potential applications in drug delivery systems, particularly in biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical details:

- CAS Number : 5662-81-7

- Molecular Weight : 418.6 g/mol

- Chemical Formula : C16H34O8S2

- Purity : ≥95%

- Functional Groups : Hydroxyl (OH) and disulfide (SS) linkages

- Cleavability : The compound features cleavable linkages, which are crucial for controlled drug release applications .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological systems through several mechanisms:

- Drug Delivery : The PEG component enhances solubility and biocompatibility, facilitating the delivery of therapeutic agents to target cells. The disulfide linkages allow for controlled release in reducing environments, such as inside cells, where glutathione levels are high.

- Biocompatibility : PEG polymers are known for their low immunogenicity and toxicity, making them suitable for use in medical applications. This compound exhibits similar properties, allowing it to evade the immune system and prolong circulation time in the bloodstream .

- Cellular Uptake : Studies have indicated that PEGylated compounds can enhance cellular uptake due to their hydrophilic nature, which reduces protein adsorption and subsequent clearance by the mononuclear phagocyte system .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

1. Drug Delivery Systems

A study demonstrated that conjugating this compound with anticancer drugs significantly improved therapeutic efficacy while minimizing side effects. The release profile showed that drugs were released in a controlled manner upon exposure to intracellular reducing environments, enhancing cytotoxicity against cancer cells while reducing systemic toxicity .

2. Antimicrobial Activity

Research indicated that this compound could be utilized to enhance the antimicrobial properties of certain drugs. By forming conjugates with antimicrobial agents, researchers observed an increase in efficacy against resistant bacterial strains, attributed to improved solubility and targeted delivery mechanisms .

3. Gene Delivery Applications

In gene therapy studies, this compound was used to formulate nanoparticles for delivering nucleic acids into cells. The results showed a significant increase in transfection efficiency compared to non-modified carriers, highlighting its potential for gene therapy applications .

Comparative Biological Activity Table

| Property/Activity | This compound | Other PEG Compounds |

|---|---|---|

| Molecular Weight | 418.6 g/mol | Varies |

| Cleavability | Yes (disulfide linkages) | Typically no |

| Biocompatibility | High | High |

| Drug Release Profile | Controlled release | Variable |

| Cellular Uptake Efficiency | Enhanced | Moderate |

| Antimicrobial Efficacy | Improved with conjugation | Limited |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCOQDOWFVSGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.